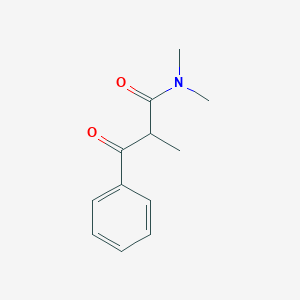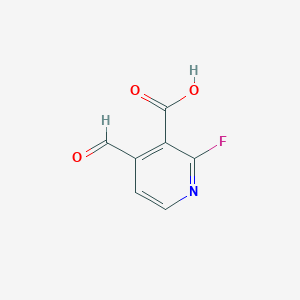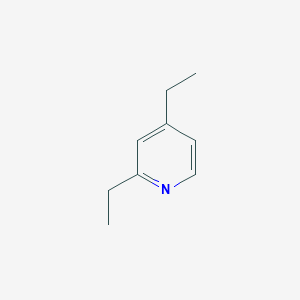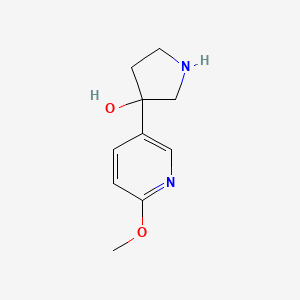
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C10H14N2O2. This compound features a pyrrolidine ring substituted with a 6-methoxypyridin-3-yl group and a hydroxyl group at the 3-position. It is a member of the pyrrolidine family, which is known for its significant biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 6-methoxypyridin-3-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-methoxypyridine-3-boronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of efficient catalysts and reaction conditions that minimize by-products and waste is crucial in industrial settings.
化学反应分析
Types of Reactions
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-methoxypyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(6-methoxypiperidin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol
- 3-(6-Chloropyridin-3-yl)pyrrolidin-3-ol
- 3-(6-Hydroxypyridin-3-yl)pyrrolidin-3-ol
Uniqueness
3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-(6-methoxypyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-3-2-8(6-12-9)10(13)4-5-11-7-10/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI 键 |
ZKCLQBDBWJJMBT-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2(CCNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
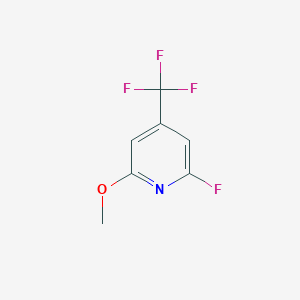
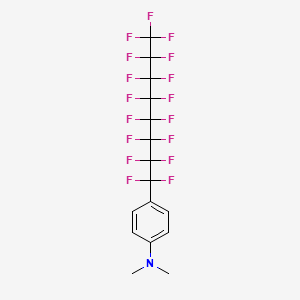
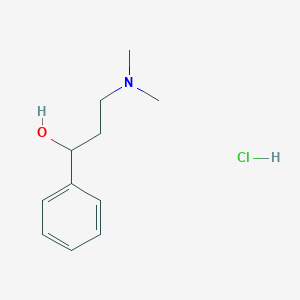
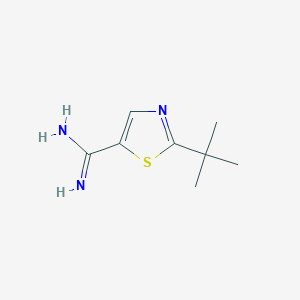
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
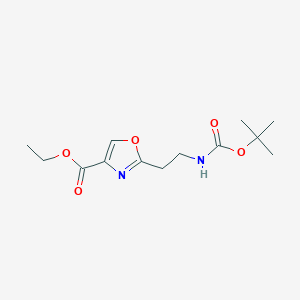
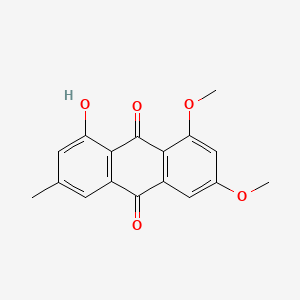
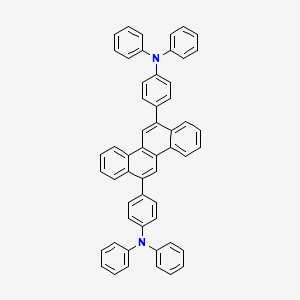

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
